molecular formula C15H19N5O B2997184 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide CAS No. 2034615-13-7

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide

Cat. No.: B2997184
CAS No.: 2034615-13-7
M. Wt: 285.351
InChI Key: HGRHHYKUKUXNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C15H19N5O and its molecular weight is 285.351. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide is a part of the 1,2,4-triazolo[1,5-a]pyrimidine class of compounds . These compounds are known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Therefore, the primary targets of this compound could be these enzymes and receptors.

Mode of Action

It’s known that jak inhibitors, for example, work by blocking the action of janus kinases (jaks), a type of enzyme that plays a crucial role in the process of cell growth and immune response .

Biochemical Pathways

The compound, being a potential inhibitor of JAK1 and JAK2, could affect the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, cell differentiation, and immune response. By inhibiting JAKs, the compound could potentially disrupt these processes, leading to its therapeutic effects.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a JAK inhibitor, it could potentially have anti-inflammatory effects by reducing the activity of the immune system . This could make it useful in the treatment of conditions such as autoimmune diseases.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h1-2,9-11,13H,3-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRHHYKUKUXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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